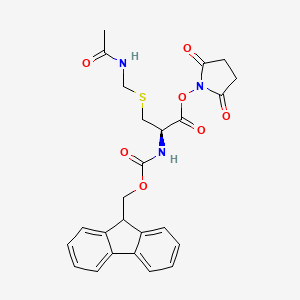

Fmoc-cys(acm)-OSu

Descripción general

Descripción

Fmoc-cys(acm)-OSu is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

Fmoc-cys(acm)-OSu: es ampliamente utilizado en la síntesis de péptidos en fase sólida (SPPS) . El grupo Fmoc protege al grupo amino durante el ensamblaje de la cadena peptídica, mientras que el grupo Acm protege la cadena lateral tiol de la cisteína. Esta doble protección es crucial para la síntesis de péptidos que contienen puentes disulfuro, que son comunes en péptidos biológicamente activos.

Ingeniería de proteínas

En la ingeniería de proteínas, this compound juega un papel importante en la semisíntesis de proteínas . Permite la incorporación específica de residuos de cisteína en proteínas, que pueden modificarse posteriormente o utilizarse para formar puentes disulfuro, mejorando la estabilidad o alterando la actividad de la proteína.

Bioconjugación

El compuesto es fundamental en las técnicas de bioconjugación, donde se utiliza para unir diversas sondas, fármacos u otras moléculas a péptidos y proteínas . El grupo Acm puede eliminarse selectivamente en determinadas condiciones, revelando un grupo tiol reactivo que puede utilizarse para la conjugación.

Biología química

En biología química, this compound se utiliza para la síntesis de sondas a base de péptidos que pueden unirse a objetivos específicos dentro de las células . Estas sondas pueden utilizarse para estudiar procesos biológicos o como parte de estrategias terapéuticas.

Química medicinal

En química medicinal, este compuesto se utiliza para crear bibliotecas de péptidos para los esfuerzos de descubrimiento de fármacos . La capacidad de generar péptidos con un alto grado de complejidad y diversidad es esencial para identificar posibles candidatos a fármacos.

Síntesis orgánica

This compound también es importante en la síntesis orgánica, particularmente en la preparación de moléculas complejas donde se requiere un residuo de cisteína protegido . Proporciona un método confiable para introducir cisteína en estructuras orgánicas más grandes.

Química analítica

En química analítica, los péptidos sintetizados utilizando this compound pueden servir como estándares o reactivos en varios ensayos y métodos analíticos . Se utilizan para cuantificar o identificar otros compuestos o para estudiar la cinética de reacciones bioquímicas.

Ciencias ambientales

Aunque no está directamente relacionado con las ciencias ambientales, los péptidos y proteínas sintetizados utilizando this compound pueden utilizarse en la vigilancia ambiental. Por ejemplo, pueden formar parte de sensores que detectan toxinas o contaminantes en el medio ambiente .

Mecanismo De Acción

Target of Action

Fmoc-cys(acm)-OSu, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides where a cysteine residue is needed .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Acm (acetamidomethyl) group is a protective group for the thiol group of the cysteine residue . These protective groups can be selectively removed under specific conditions to reveal the functional groups they were protecting .

Result of Action

The primary result of the action of this compound is the successful incorporation of a cysteine residue into a peptide chain with the thiol group protected. This allows for further synthetic steps or deprotection to yield the desired peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the choice of solvent, temperature, and the presence of other reagents . The stability of the compound is also affected by storage conditions .

Análisis Bioquímico

Biochemical Properties

Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)